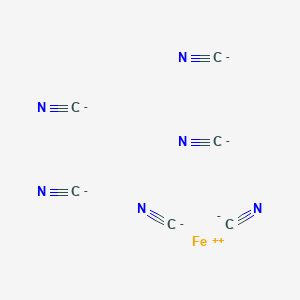
Ferrocyanide ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound hexacyanoferrate(II) ion, denoted as [Fe(CN)6]4-, is a coordination complex consisting of an iron(II) ion surrounded by six cyanide ligands. This compound is commonly known as ferrocyanide. It is a diamagnetic species with a low-spin iron(II) center in an octahedral ligand environment. Ferrocyanide is typically available as the potassium salt, potassium hexacyanoferrate(II), which forms lemon-yellow monoclinic crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacyanoferrate(II) can be synthesized through various methods. One common method involves the reaction of iron(II) sulfate with potassium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{FeSO}_4 + 6 \text{KCN} \rightarrow \text{K}_4[\text{Fe(CN)}_6] + \text{K}_2\text{SO}_4 ]
Another method involves the hydrothermal synthesis, which is a versatile tool for preparing metal hexacyanoferrates. This method involves the decomposition of hexacyanoferrate(II) in an acidic solution, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, hexacyanoferrate(II) is produced by reacting iron(II) salts with cyanide salts under controlled conditions. The process typically involves the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its oxidation to hexacyanoferrate(III): [ [\text{Fe(CN)}_6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]
Common Reagents and Conditions: The oxidation of hexacyanoferrate(II) can be achieved using oxidizing agents such as ferric chloride or potassium permanganate. The reaction is typically carried out in an aqueous solution under controlled pH conditions .
Major Products Formed: This compound is often used in various analytical and industrial applications .
Scientific Research Applications
Hexacyanoferrate(II) has a wide range of scientific research applications. It is used as a redox mediator and homogeneous one-electron electrocatalyst in electro-organic transformations, thermoelectrochemical devices, and electroanalytical determinations . Additionally, it is employed as a heterogeneous or polymer-immobilized redox catalyst for the detection of sulfide and nitrite .
In the field of energy storage, hexacyanoferrate(II) is used as a cathode material in aqueous zinc-ion batteries due to its open structure, numerous reactive sites, and eco-friendly characteristics . It is also utilized in the synthesis of Prussian blue analogues, which have applications in sensing and biosensing .
Mechanism of Action
The mechanism of action of hexacyanoferrate(II) involves its ability to undergo redox reactions. The compound can be rapidly oxidized to hexacyanoferrate(III) by radical anions, such as those formed by the reaction between copper(II) ions and iodide ions . The oxidation reaction is accelerated by increasing the pH, and the resulting hexacyanoferrate(III) can act as a retarder to the oxidation reaction under lower pH conditions .
Comparison with Similar Compounds
Hexacyanoferrate(II) can be compared with other similar compounds, such as hexacyanoferrate(III) and hexacyanocobaltate(III). While hexacyanoferrate(II) is a low-spin iron(II) complex, hexacyanoferrate(III) is a low-spin iron(III) complex. Both compounds have similar coordination environments but differ in their oxidation states and redox properties .
Hexacyanocobaltate(III) is another similar compound, where cobalt(III) replaces iron(II) in the coordination complex. This compound also exhibits low-spin characteristics and is used in various analytical and industrial applications .
Conclusion
Hexacyanoferrate(II) is a versatile compound with significant applications in scientific research, energy storage, and industrial processes. Its unique redox properties and ability to form stable coordination complexes make it a valuable compound in various fields of study.
If you have any further questions or need more details, feel free to ask!
Properties
CAS No. |
13408-63-4 |
|---|---|
Molecular Formula |
C6FeN6-4 |
Molecular Weight |
211.95 g/mol |
IUPAC Name |
iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |
InChI Key |
UETZVSHORCDDTH-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Key on ui other cas no. |
13408-63-4 |
Synonyms |
ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















